(2-Methyl-1-benzofuran-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1-benzofuran-3-yl)methanol: is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Benzofuran derivatives, to which this compound belongs, have been found to be active towards different clinically approved targets . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Some benzofuran derivatives have been reported to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . This suggests that (2-Methyl-1-benzofuran-3-yl)methanol might interact with its targets in a similar manner.
Biochemical Pathways
Benzofuran derivatives have been reported to exhibit a wide array of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds , suggesting that this compound might have similar properties.
Result of Action
Some benzofuran derivatives have been reported to have pro-oxidative effects and increase reactive oxygen species in cancer cells .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the benzofuran compound and the biomolecule it is interacting with .
Cellular Effects
Benzofuran compounds have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
Benzofuran compounds can interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
Benzofuran compounds can interact with various transporters and binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Some compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1-benzofuran-3-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-methyl-3-hydroxybenzaldehyde in the presence of a strong base.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of catalysts to improve yield and efficiency. The process may also involve purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
(2-Methyl-1-benzofuran-3-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions can occur at the benzofuran ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: (2-Methyl-1-benzofuran-3-yl)carboxylic acid
Reduction: (2-Methyl-1-benzofuran-3-yl)methane
Substitution: Various substituted benzofurans
Scientific Research Applications
(2-Methyl-1-benzofuran-3-yl)methanol: has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
(2-Methyl-1-benzofuran-3-yl)methanol: is compared with other similar compounds, such as:
Benzofuran: A similar compound without the methyl group.
2-Methylbenzofuran: A compound with a different position of the methyl group.
1-Benzofuran-3-ylmethanol: A compound without the methyl group at the 2-position.
These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their molecular structures.
Properties
IUPAC Name |
(2-methyl-1-benzofuran-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYAPYNZZPHJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53839-34-2 |
Source
|
Record name | (2-methyl-1-benzofuran-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.